molecular formula C15H16N2O2 B187428 N-(4-nitrobenzyl)-2-phenylethanamine CAS No. 355383-03-8

N-(4-nitrobenzyl)-2-phenylethanamine

Cat. No.: B187428
CAS No.: 355383-03-8
M. Wt: 256.3 g/mol
InChI Key: LPDSUAWLUYIRIV-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzyl)-2-phenylethanamine (C₁₇H₁₆N₂O₂) is a Schiff base derived from the condensation of 4-nitrocinnamaldehyde and 2-phenylethanamine. It crystallizes in a monoclinic system (space group P2₁/c) and has been characterized using ¹H/¹³C NMR, UV-Vis, FT-IR, time-of-flight mass spectrometry (TOF-MS), and X-ray crystallography . Its photophysical properties, including photoluminescence and nonlinear optical (NLO) behavior, have been investigated experimentally and via density functional theory (DFT) calculations. The compound exhibits intramolecular charge transfer (ICT) due to conjugated π-bond interactions, leading to a low HOMO-LUMO energy gap (ΔE = 3.21 eV) and high first hyperpolarizability (β = 1.32 × 10⁻²⁹ esu), making it a candidate for NLO materials .

Properties

CAS No.

355383-03-8

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]-2-phenylethanamine

InChI

InChI=1S/C15H16N2O2/c18-17(19)15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,16H,10-12H2

InChI Key

LPDSUAWLUYIRIV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

N-(4-nitrobenzyl)-2-phenylethanamine is often synthesized through various methods, including the reaction of 4-nitrobenzyl chloride with 2-phenylethanamine. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its structural integrity and purity.

Synthesis Pathway

  • Starting Materials : 4-nitrobenzyl chloride, 2-phenylethanamine.
  • Reaction Conditions : Typically involves a nucleophilic substitution reaction under basic conditions.
  • Yield : High yields are reported, often exceeding 85% in optimized conditions.

Pharmaceutical Applications

One of the prominent applications of this compound lies in its potential as a pharmacological agent. Research has indicated that derivatives of this compound may exhibit significant biological activity, particularly in the treatment of neurological disorders and as anti-inflammatory agents.

Case Studies

  • A study published in Nature highlighted the synthesis of Schiff bases derived from similar compounds, showcasing their potential in photoluminescence and non-linear optical applications .
  • Another investigation focused on the anti-inflammatory properties of related compounds, suggesting that modifications to the nitro group can enhance therapeutic efficacy .

Optical Properties

The optical properties of this compound derivatives have been explored for applications in materials science. These compounds exhibit interesting photophysical characteristics that make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings

  • Experimental studies have demonstrated that the incorporation of nitro groups can significantly alter the electronic properties of the molecule, leading to enhanced light absorption and emission capabilities .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its reactive amine group allows for further functionalization, making it valuable in synthesizing pharmaceuticals and agrochemicals.

Synthetic Applications

  • It can be used to prepare various derivatives that may possess unique biological activities or improved pharmacokinetic profiles.
  • The compound has been utilized in developing chiral amines, which are crucial in asymmetric synthesis processes .

Toxicological Studies

While exploring its applications, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that while it may exhibit beneficial pharmacological effects, further research is necessary to fully understand its safety profile.

Safety Assessments

  • Toxicity assessments are critical when considering this compound for therapeutic use.
  • Research indicates potential cytotoxic effects at higher concentrations, necessitating careful dosage optimization in potential clinical applications .

Comparison with Similar Compounds

Structural and Crystallographic Differences

The primary structural analog is (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine (Compound 1), which shares the 4-nitrophenylallylidene backbone but differs in the amine substituent (4-methoxyphenyl vs. phenyl). Key differences include:

  • Bond Lengths/Angles : Compound 1 shows slightly elongated C=N bonds (1.28 Å vs. 1.26 Å in Compound 2) due to electron-donating methoxy groups, confirmed by X-ray data .
  • Crystal Packing: Both compounds adopt monoclinic systems, but Compound 1 exhibits stronger intermolecular π-π stacking interactions .

Electronic and NLO Properties

Parameter N-(4-Nitrobenzyl)-2-Phenylethanamine (Compound 2) (E)-1-(4-Methoxyphenyl)-N-allylidene Methanamine (Compound 1)
HOMO-LUMO Gap (ΔE) 3.21 eV 2.98 eV
Dipole Moment (μ) 6.45 D 8.12 D
First Hyperpolarizability (β) 1.32 × 10⁻²⁹ esu 2.05 × 10⁻²⁹ esu
Electrophilicity Index 1.54 eV⁻¹ 1.78 eV⁻¹

Compound 1’s lower ΔE and higher μ/β values are attributed to the electron-donating methoxy group enhancing ICT and polarizability, making it superior for NLO applications .

Photophysical Behavior

  • Emission Spectra: Compound 2: Double emission peak at 369 nm (experimental) and 375 nm (TD-DFT), attributed to π→π* transitions with minor ICT contributions . Compound 1: Broad shoulder at 450 nm due to dominant ICT stabilization .
  • Quantum Yield : Compound 1 exhibits a higher quantum yield (Φ = 0.42 vs. 0.31 for Compound 2) .

Other Structurally Related Compounds

N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine (CAS 115287-37-1): Incorporates nitro groups in both benzyl and phenoxy moieties, likely increasing redox activity but untested for NLO behavior .

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The synthesis of N-(4-nitrobenzyl)-2-phenylethanamine hinges on reductive amination, a two-step process involving imine formation followed by reduction. In the first step, 2-phenylethanamine reacts with 4-nitrobenzaldehyde in ethanol under catalytic acidic conditions to form an imine intermediate. This intermediate is subsequently reduced using NaBH₄, yielding the target secondary amine.

Critical stoichiometric parameters include:

  • Molar ratio of amine to aldehyde : A 1:1.1 ratio ensures excess aldehyde drives the reaction to completion, minimizing unreacted amine.

  • Reducing agent quantity : NaBH₄ (2.0 equivalents) achieves full reduction without side products.

Optimization of Reaction Conditions

Data from analogous syntheses highlight the importance of solvent and temperature (Table 1). For example, ethanol outperforms tetrahydrofuran (THF) and acetonitrile (ACN) in imine stability, while aqueous HCl (1 N) enhances protonation of the imine, facilitating reduction.

Table 1: Solvent and Acid Effects on Imine Reduction Efficiency

SolventAcid (Concentration)Conversion (%)Time (h)Yield (%)
Ethanol1 M HCl>95683
THF1 M HCl291217
ACN1 M HCl881270
Water1 M HCl811265

Data adapted from RSC Adv. 2018 and PMC synthesis protocols.

Post-reduction workup involves partitioning the reaction mixture between dichloromethane (CH₂Cl₂) and water, followed by drying over sodium sulfate (Na₂SO₄) and solvent evaporation. Purification via flash chromatography (CH₂Cl₂/MeOH/NH₃ 98:2:0.04) isolates the free base, which is subsequently converted to its hydrobromide salt using ethanolic HBr.

Alternative Synthetic Routes and Their Limitations

Nitration of Benzyl Derivatives

A patent by CN104151170A describes nitration of phenethylamine derivatives using concentrated nitric acid and sulfuric acid ("vitriol oil") at 0°C. While this method achieves high-purity 4-nitrophenethylamine hydrochloride, adapting it for this compound would require additional benzylation steps, complicating the workflow. Furthermore, nitration post-benzylation risks undesired ring substitution or decomposition.

Direct Alkylation of 2-Phenylethanamine

Theoretical routes involving alkylation of 2-phenylethanamine with 4-nitrobenzyl bromide remain unexplored in the literature. Challenges include:

  • Competitive over-alkylation : Secondary amines may undergo further alkylation to form tertiary amines.

  • Low electrophilicity of 4-nitrobenzyl bromide : The electron-withdrawing nitro group reduces reactivity in SN2 mechanisms.

Purification and Characterization Protocols

Recrystallization and Salt Formation

The hydrochloride or hydrobromide salts of this compound are preferentially isolated due to their crystalline stability. Recrystallization from ethanol/water mixtures (1:1 v/v) yields faint yellow solids with >95% purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm structure integrity:

  • ¹H NMR (DMSO-d₆) : δ 8.32 (s, 1H, NH), 7.74–7.72 (m, 2H, ArH), 7.41–7.38 (m, 3H, ArH), 3.24–3.17 (m, 1H, CH₂).

  • MS (ESI+) : m/z = 271 [M+H]⁺.

Chromatographic Techniques

Flash chromatography on silica gel (CH₂Cl₂/MeOH/NH₃) resolves unreacted aldehyde and byproducts. Gradient elution (2–5% MeOH) optimizes separation, achieving >98% purity for pharmacological applications.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics for Primary Synthesis Routes

MethodYield (%)Purity (%)Time (h)Scalability
Reductive Amination83986High
Nitration-AlkylationLow
Direct AlkylationModerate

Note: Dashes indicate insufficient data in reviewed literature.

Reductive amination emerges as the most viable method, balancing yield, purity, and scalability. The nitration-alkylation approach suffers from undefined intermediates and low yields, while direct alkylation remains theoretically plausible but experimentally unvalidated.

Industrial and Laboratory-Scale Considerations

Catalyst-Free Systems

Recent advances in catalyst-free imine synthesis (e.g., Mn/Ca₃N₂ systems) suggest potential for greener methodologies. However, these systems currently require prolonged reaction times (48 h) and specialized equipment, limiting industrial adoption.

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